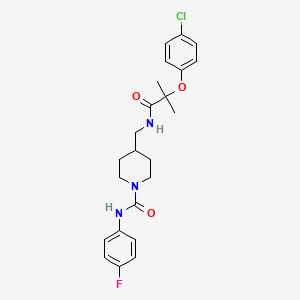

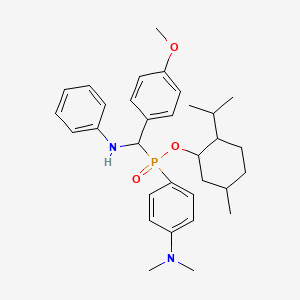

![molecular formula C24H25N5O2S B2691253 4-chloro-N-(1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzenesulfonamide CAS No. 1115880-25-5](/img/structure/B2691253.png)

4-chloro-N-(1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a process where the compound reacts with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature does not exceed 70 degrees C . In a second step, the compound is admixed with p-toluenesulfonic acid in a polar solvent at a reaction temperature of from 40 degrees C up to the reflux temperature of the solvent used .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . This is followed by the admixing of the compound with p-toluenesulfonic acid in a polar solvent .Scientific Research Applications

Anticancer Potential

This compound and its derivatives have been investigated for their anticancer activities. Novel compounds incorporating benzenesulfonamide moieties have demonstrated significant activity against various human tumor cell lines. These findings suggest the compound's potential role in developing new anticancer therapies. Notably, a series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives exhibited remarkable activity against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines at low micromolar levels, highlighting their potential as anticancer agents (Sławiński et al., 2012).

Enzyme Inhibition for Therapeutic Applications

The compound has been found to inhibit human carbonic anhydrase isozymes, which are enzymes involved in various physiological processes, including fluid secretion, pH regulation, and CO2 transport. Inhibitors of carbonic anhydrases have therapeutic applications in treating glaucoma, epilepsy, obesity, and cancer. Research on chlorinated pyrrolidinone-bearing benzenesulfonamides has shown low nanomolar affinity against cancer-related carbonic anhydrase IX, suggesting a pathway for developing selective inhibitors for cancer therapy (Balandis et al., 2020).

Molecular Synthesis and Structural Characterization

The compound serves as a crucial intermediate in synthesizing various biologically active molecules. Research has focused on synthesizing and characterizing structures related to methylbenzenesulfonamide CCR5 antagonists. These antagonists are of interest due to their potential application in preventing human HIV-1 infection. The synthesis process involves creating novel compounds through reactions involving intermediates like 4-bromo-1-((4-chlorobenzyl)oxy)-2-(bromomethyl)benzene, derived from 1-chloro-4-(chloromethyl)benzene (Cheng De-ju, 2015).

properties

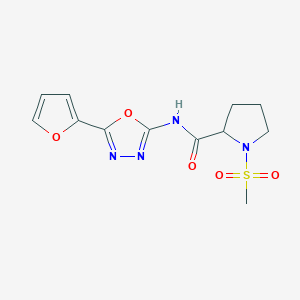

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S/c1-16-7-8-18-17(13-16)22-23(27-18)24(26-15-25-22)32-14-21(30)29-11-9-28(10-12-29)19-5-3-4-6-20(19)31-2/h3-8,13,15,27H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDJYSLWJFMULO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

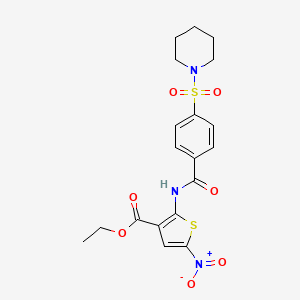

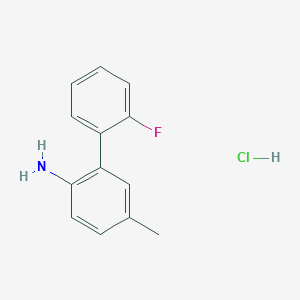

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)

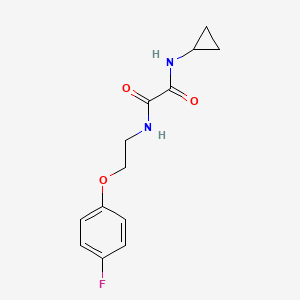

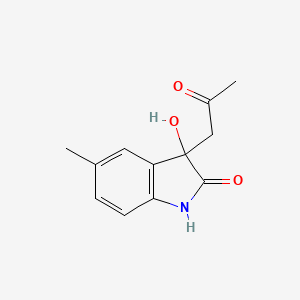

![3-[({12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2691175.png)

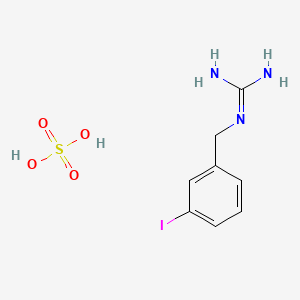

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2691178.png)

![6-methyl-3-phenyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691180.png)

![6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione](/img/structure/B2691191.png)

![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691193.png)